Ethyl 2-methyl-4-(2-methylanilino)pyrimidine-5-carboxylate
Description
Ethyl 2-methyl-4-(2-methylanilino)pyrimidine-5-carboxylate (CAS 903445-89-6) is a pyrimidine derivative with a molecular formula of C₁₅H₁₇N₃O₂ and a molecular weight of 271.31 g/mol . Its structure features a pyrimidine ring substituted with a 2-methyl group at position 2, a 2-methylanilino group at position 4, and an ethyl ester at position 3. This compound is of interest in medicinal chemistry due to the versatility of pyrimidine scaffolds in drug discovery, particularly in kinase inhibition and anticancer applications .
Properties
CAS No. |
69731-61-9 |
|---|---|
Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
ethyl 2-methyl-4-(2-methylanilino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H17N3O2/c1-4-20-15(19)12-9-16-11(3)17-14(12)18-13-8-6-5-7-10(13)2/h5-9H,4H2,1-3H3,(H,16,17,18) |
InChI Key |
GTRZIOVKPCNCCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC2=CC=CC=C2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-4-(o-tolylamino)pyrimidine-5-carboxylate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a β-dicarbonyl compound and a nitrogen-containing reagent. For instance, ethyl acetoacetate can react with urea in the presence of an acid catalyst to form the pyrimidine ring.
Introduction of the o-Tolylamino Group: The o-tolylamino group can be introduced through a nucleophilic substitution reaction. This involves reacting the pyrimidine intermediate with o-toluidine under appropriate conditions.
Esterification: The final step involves esterification to introduce the ethyl ester group at position 5 of the pyrimidine ring. This can be achieved by reacting the carboxylic acid derivative of the pyrimidine with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of ethyl 2-methyl-4-(o-tolylamino)pyrimidine-5-carboxylate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-(o-tolylamino)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Ethyl 2-methyl-4-(o-tolylamino)pyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and inflammatory conditions.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4-(o-tolylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Electron-Withdrawing vs. Electron-Donating Groups: Compounds with chloro (e.g., ) or nitro groups (e.g., ) exhibit reduced electron density at the pyrimidine ring, altering reactivity in nucleophilic substitutions compared to the electron-donating methylanilino group . Dihydropyrimidines (e.g., ) have non-planar rings, reducing aromaticity but enabling conformational flexibility for target binding .
Physicochemical Properties
- Solubility: Ethyl esters generally improve solubility in organic solvents. However, the 2-methylanilino group may reduce aqueous solubility compared to hydroxyl or amino-substituted analogs (e.g., ).
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